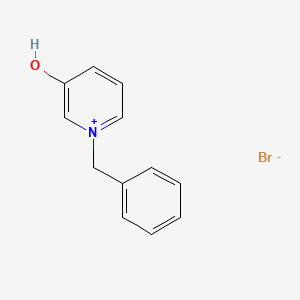

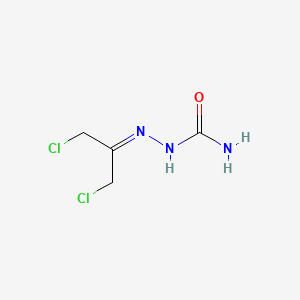

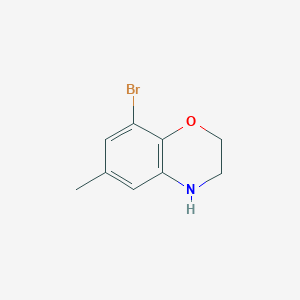

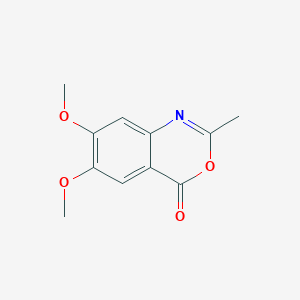

![molecular formula C18H20N2OS2 B3032985 3-丁基-2-[(2-甲基苯基)甲基硫代]噻吩并[3,2-d]嘧啶-4-酮 CAS No. 6766-45-6](/img/structure/B3032985.png)

3-丁基-2-[(2-甲基苯基)甲基硫代]噻吩并[3,2-d]嘧啶-4-酮

描述

3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one is a chemical compound with vast potential in scientific research. It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, such as 3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .科学研究应用

Medicinal Chemistry and Drug Development

Thieno[3,2-d]pyrimidin-4-ones have garnered attention due to their diverse biological activities. Researchers explore their potential as drug candidates, focusing on their interactions with specific receptors, enzymes, or cellular pathways. The compound’s unique structure may contribute to novel drug design, targeting diseases such as cancer, inflammation, or infectious disorders .

Anticancer Agents

The thieno[3,2-d]pyrimidine scaffold has shown promise as an anticancer agent. Scientists investigate its ability to inhibit tumor growth, induce apoptosis, or interfere with cell cycle progression. By modifying the substituents on the compound, researchers aim to enhance its selectivity and efficacy against specific cancer types .

Antimicrobial Properties

Thieno[3,2-d]pyrimidin-4-ones exhibit antibacterial and antifungal activities. Researchers explore their potential as antimicrobial agents, either alone or in combination with existing drugs. The compound’s sulfur-containing moiety may play a crucial role in disrupting microbial membranes or inhibiting essential enzymes .

Materials Science and Organic Electronics

Functionalized thieno[3,2-d]pyrimidin-4-ones find applications in organic electronics. Their π-conjugated systems make them suitable for organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs). Researchers investigate their charge transport properties and stability for use in flexible electronic devices .

Photovoltaics and Solar Cells

Thieno[3,2-d]pyrimidin-4-ones can serve as building blocks in organic photovoltaic materials. Their absorption properties, energy levels, and electron mobility contribute to efficient charge separation and collection in solar cells. Researchers optimize their structures to enhance power conversion efficiency .

Agrochemicals and Crop Protection

The compound’s structural features make it a potential candidate for agrochemical applications. Researchers explore its herbicidal, fungicidal, or insecticidal properties. By understanding its mode of action and toxicity, they aim to develop environmentally friendly crop protection agents .

作用机制

Target of Action

The primary target of 3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound inhibits Cyt-bd . The inhibition of Cyt-bd leads to a disruption in the energy metabolism of the Mycobacterium tuberculosis, which can potentially lead to the death of the bacteria .

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway can lead to ATP depletion, affecting the survival and replication of the bacteria .

Result of Action

The result of the action of 3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one is the inhibition of Cyt-bd, leading to ATP depletion in Mycobacterium tuberculosis . This can potentially lead to the death of the bacteria, making it a promising compound for the treatment of tuberculosis .

属性

IUPAC Name |

3-butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS2/c1-3-4-10-20-17(21)16-15(9-11-22-16)19-18(20)23-12-14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPKJKBBBNCFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70410293 | |

| Record name | 3-butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |

CAS RN |

6766-45-6 | |

| Record name | 3-butyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70410293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。